

Crystal Structure of 4-Nitro-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Nitro-N-phenylbenzenesulfonamide
Cat. No.:	B182241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4-Nitro-N-phenylbenzenesulfonamide**, a molecule of interest in medicinal chemistry and materials science. The document outlines the key crystallographic data, molecular geometry, and intermolecular interactions, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of its solid-state architecture.

Crystallographic and Molecular Data

The crystal structure of **4-Nitro-N-phenylbenzenesulfonamide** ($C_{12}H_{10}N_2O_4S$) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic and refinement data is presented in Table 1, while Table 2 details important molecular geometry parameters.

Table 1: Crystal Data and Structure Refinement for **4-Nitro-N-phenylbenzenesulfonamide**.[\[1\]](#)

Parameter	Value
Empirical Formula	<chem>C12H10N2O4S</chem>
Formula Weight	278.28 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	5.1948 (4)
b (Å)	12.8089 (9)
c (Å)	18.682 (1)
β (°)	93.419 (7)
Volume (Å ³)	1240.88 (15)
Z	4
Temperature (K)	293
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Density (calculated) (Mg/m ³)	1.490
Absorption Coefficient (mm ⁻¹)	0.27
F(000)	576
R[F ² > 2σ(F ²)]	0.037
wR(F ²)	0.086
Goodness-of-fit (S)	1.20

Table 2: Selected Molecular Geometry Parameters.

Parameter	Value
Dihedral Angle between Aromatic Rings (°)	36.19 (18)[1][2]
S-N Torsion Angle (°C-S-N-C)	61.89 (32)[1]

The molecule exhibits a twisted conformation, with a significant dihedral angle between the nitrophenyl and phenyl rings.[1][2] This twist is further evidenced by the torsion angle around the S-N bond.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing of **4-Nitro-N-phenylbenzenesulfonamide** is primarily governed by intermolecular N-H \cdots O hydrogen bonds. These interactions link adjacent molecules into C(4) chains that propagate along the crystallographic a-axis.[1][2] The hydrogen bond geometry is detailed in Table 3.

Table 3: Hydrogen Bond Geometry (Å, °).[1]

D—H \cdots A	d(D—H)	d(H \cdots A)	d(D \cdots A)	\angle (DHA)
N1—H1N \cdots O1 ⁱ	0.85(2)	2.28(2)	3.094(4)	162(4)

Symmetry code:
(i) x-1, y, z

The formation of these hydrogen-bonded chains is a key feature of the supramolecular assembly of this compound in the solid state.

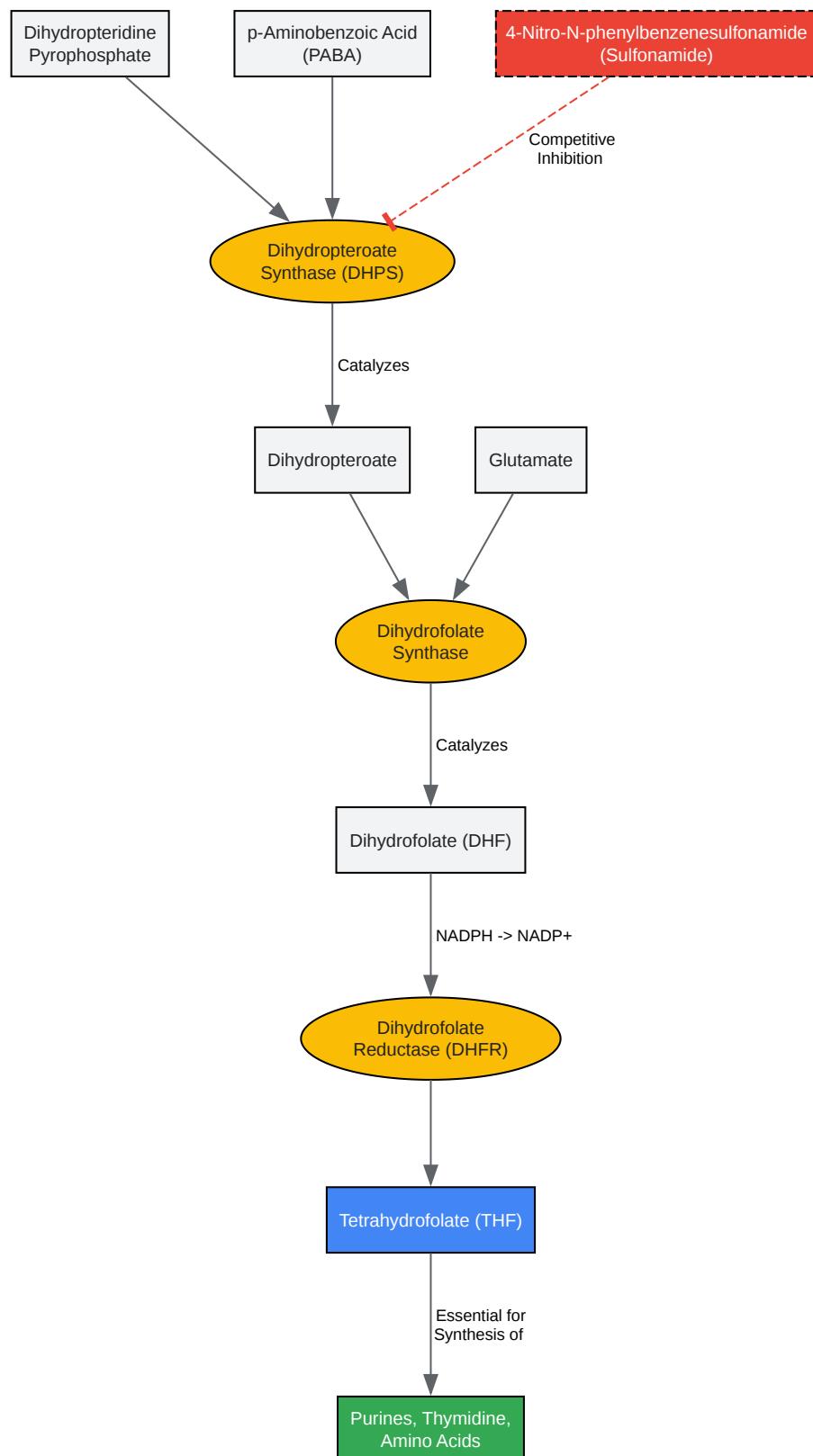
Experimental Protocols

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide[1]

- Reaction Setup: 4-Nitrobenzenesulfonyl chloride and aniline are combined in a stoichiometric ratio.
- Reaction Execution: The reaction mixture is boiled for 15 minutes.
- Workup: The mixture is cooled to room temperature and poured into 100 ml of ice-cold water.
- Purification: The resulting solid is collected by suction filtration and washed sequentially with cold water and dilute HCl to remove unreacted starting materials. The crude product is then recrystallized from dilute ethanol to achieve a constant melting point. The purity can be further assessed by infrared spectroscopy.

Crystallization[1]


Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the purified compound at room temperature.


X-ray Crystallography[1]

- Data Collection: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector. Data was collected using Mo K α radiation at 293 K.
- Data Reduction: The collected data was processed using the CrysAlis RED software.
- Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97. Hydrogen atoms bonded to carbon were placed in idealized positions, while the coordinates of the amine hydrogen were refined with a distance restraint.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with the sulfonamide class of compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | 1576-38-1 | Benchchem [benchchem.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Crystal Structure of 4-Nitro-N-phenylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182241#crystal-structure-of-4-nitro-n-phenylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

